Kribb3 vs. CBI-0997: Improved Drug-Like Structure Retains Anti-Migratory Potency
Kribb3 was synthesized by replacing the bromide group of CBI-0997 with a methoxyl group [1]. Both compounds inhibited migration of MDA-MB-231 cells, but Kribb3 exhibited a 'better drug-like structure' [1]. This structural optimization maintained functional activity while improving physicochemical properties for in vivo applications.
| Evidence Dimension | Anti-migratory activity (IC50) |
|---|---|
| Target Compound Data | KRIBB3: IC50 = 50 nM in MDA-MB-231 cells |
| Comparator Or Baseline | CBI-0997: IC50 = 50 nM in MDA-MB-231 cells |
| Quantified Difference | Equivalent potency (both 50 nM) with improved drug-like properties for KRIBB3 |
| Conditions | MDA-MB-231 breast cancer cell migration assay |
Why This Matters
Demonstrates that Kribb3 retains the functional efficacy of its parent compound while offering enhanced drug-likeness, making it the preferred scaffold for further development.
- [1] Shin KD, et al. Blocking tumor cell migration and invasion with biphenyl isoxazole derivative KRIBB3, a synthetic molecule that inhibits Hsp27 phosphorylation. J Biol Chem. 2005;280(50):41439-48. PMID: 16234246. View Source
